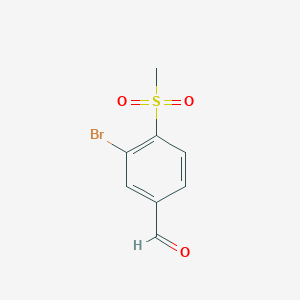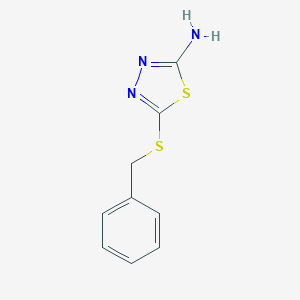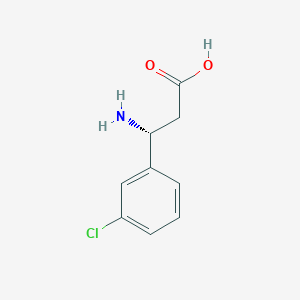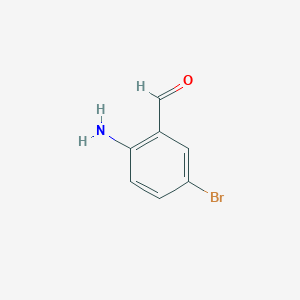
2-Amino-5-bromobenzaldehído
Descripción general
Descripción
2-Amino-5-bromobenzaldehyde is a chemical compound with the empirical formula C7H6BrNO . It has a molecular weight of 200.03 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromobenzaldehyde consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 200.033 Da, and the monoisotopic mass is 198.963272 Da .Physical And Chemical Properties Analysis
2-Amino-5-bromobenzaldehyde is a solid substance . It has a density of 1.7±0.1 g/cm3 . The boiling point is predicted to be 290.3±25.0 °C , and the melting point is between 75-77°C .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Análogos de la Camptotecina
El 2-Amino-5-bromobenzaldehído se utiliza en la síntesis de nuevos análogos de la camptotecina . La camptotecina es un potente inhibidor de la topoisomerasa que se utiliza en la terapia contra el cáncer. El átomo de bromo en el compuesto proporciona un sitio reactivo para una posterior funcionalización, lo que permite la creación de diversos análogos con una posible actividad biológica mejorada o propiedades farmacocinéticas mejoradas.
Síntesis Orgánica: Intermediario para Compuestos Policíclicos Fusionados a Aza
En la síntesis orgánica, este compuesto sirve como un intermediario clave para construir estructuras policíclicas fusionadas a aza . Estas estructuras son significativas debido a su presencia en numerosos productos naturales y farmacéuticos. El grupo amino y el átomo de bromo ofrecen dos puntos de reactividad, lo que permite transformaciones complejas.
Ciencia de los Materiales: Precursor para Materiales Funcionales Avanzados
Los grupos bromo y amino del this compound lo convierten en un valioso precursor en el desarrollo de materiales funcionales avanzados . Su estructura molecular se puede incorporar a polímeros o moléculas pequeñas que exhiben propiedades ópticas, electrónicas o mecánicas únicas.
Química Analítica: Agente Cromóforo
El this compound puede actuar como un agente cromóforo en aplicaciones de química analítica . Su capacidad para absorber la luz a longitudes de onda específicas lo hace útil para desarrollar ensayos colorimétricos, que se pueden emplear en la detección y cuantificación de diversos analitos.
Farmacología: Estudios de Metabolitos de Fármacos
Este compuesto también es relevante en farmacología, particularmente en estudios de metabolitos de fármacos . Se puede utilizar para sintetizar metabolitos de ciertos fármacos, lo que ayuda a comprender sus vías metabólicas y los efectos de sus metabolitos en el cuerpo.
Ciencia Ambiental: Análisis de Productos de Degradación
En la ciencia ambiental, el this compound se puede estudiar como un producto de degradación de ciertos compuestos bromados . Analizar su formación y persistencia en el medio ambiente ayuda a evaluar el impacto ecológico de estas sustancias.
Técnicas de Bioconjugación: Marcado de Biomoléculas
El grupo aldehído reactivo del this compound se explota en técnicas de bioconjugación para marcar proteínas, ácidos nucleicos y otras biomoléculas . Esto facilita el estudio de los procesos biológicos y el desarrollo de herramientas de diagnóstico.
Terapia Fotodinámica: Síntesis de Fotosensibilizadores
Por último, la estructura del compuesto es adecuada para sintetizar fotosensibilizadores que se utilizan en la terapia fotodinámica . Esta terapia es un tratamiento mínimamente invasivo que utiliza compuestos activados por la luz para destruir las células cancerosas.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-5-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZWJMZASVGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634642 | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-57-0 | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Amino-5-bromobenzaldehyde?
A1: [] One notable synthesis pathway utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalyst system for the air oxidation of 2-Amino-5-bromobenzyl alcohol to produce 2-Amino-5-bromobenzaldehyde. This method is considered advantageous due to its reliance on air as the oxidant, highlighting its potential for green chemistry applications. []
Q2: How does 2-Amino-5-bromobenzaldehyde behave under acidic conditions?
A2: [] In acidic conditions, 2-Amino-5-bromobenzaldehyde undergoes self-condensation, resulting in a complex tricyclic structure. This product, characterized as 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0 2,11 .0 3,18 .0 4,9 .0 12,17 ]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate, forms specifically when the reaction occurs in ethanol. [] This unique reactivity highlights the potential of this compound as a precursor for more complex heterocyclic systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
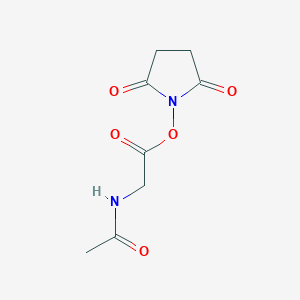
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)


![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)


